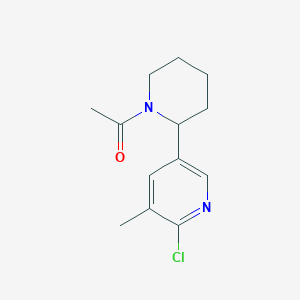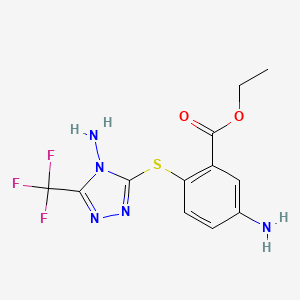
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a benzoate ester linked to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzoate ester is reacted with a triazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the benzoate ester.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzoate moieties.
Applications De Recherche Scientifique
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 5-amino-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C12H12F3N5O2S |
|---|---|
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
ethyl 5-amino-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]benzoate |
InChI |
InChI=1S/C12H12F3N5O2S/c1-2-22-9(21)7-5-6(16)3-4-8(7)23-11-19-18-10(20(11)17)12(13,14)15/h3-5H,2,16-17H2,1H3 |
Clé InChI |
IGQTYCYMKGZVEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)N)SC2=NN=C(N2N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




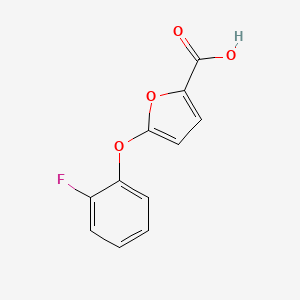
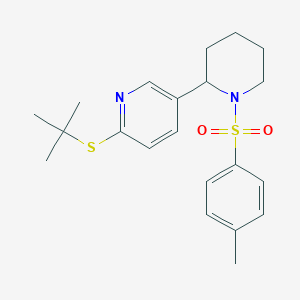
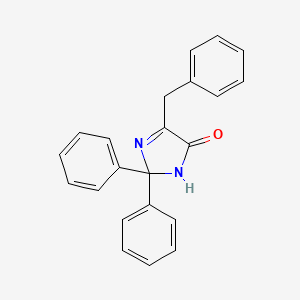
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
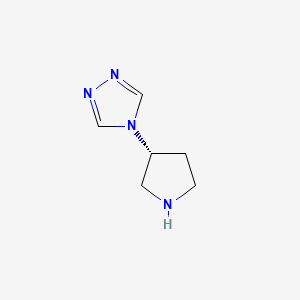
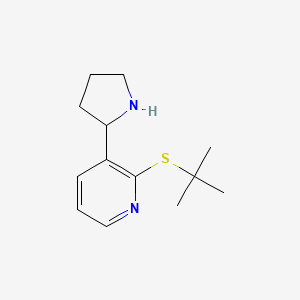

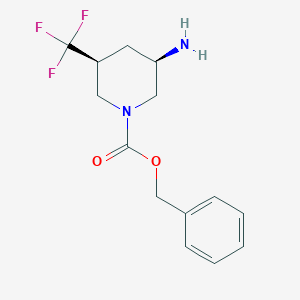
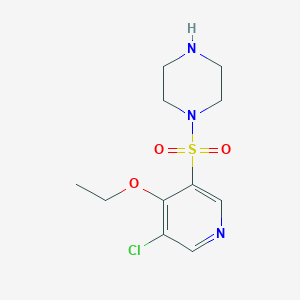
![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
